N-Cyclopropyl-2-oxopyrrolidin-3-yl Substitution vs. 1-Acetylpiperidin-4-yl: Structural Divergence with Documented SAR Consequences
The target compound carries an N‑cyclopropyl‑2‑oxopyrrolidin‑3‑yl substituent on the piperidine nitrogen, whereas clinically advanced analogs such as TAK‑220 (compound 5m, Imamura 2006) employ a 1‑acetylpiperidin‑4‑yl group and earlier leads used a 5‑oxopyrrolidin‑3‑yl fragment (Imamura 2005) [1][2]. Direct binding or functional data for the target compound have not been published in peer-reviewed literature. However, the Imamura 2005 SAR study explicitly demonstrated that replacement of the 5‑oxopyrrolidin‑3‑yl fragment with 1‑acetylpiperidin‑4‑yl changed CCR5 binding affinity from an unoptimized starting point to compounds with HIV‑1 replication EC₅₀ = 0.59 nM (compound 11f) [1], while further optimization produced TAK‑220 with CCR5 binding IC₅₀ = 3.5 nM and membrane‑fusion IC₅₀ = 0.42 nM [2]. The target compound’s cyclopropyl‑2‑oxopyrrolidine motif introduces a conformationally restricted, sp³‑rich N‑substituent that is absent from both comparator series, creating a structurally non‑overlapping chemical space that cannot be accessed by any published analog .
| Evidence Dimension | Piperidine N‑substituent structural identity and associated CCR5 antagonist potency range |
|---|---|
| Target Compound Data | N‑cyclopropyl‑2‑oxopyrrolidin‑3‑yl; quantitative CCR5 data unavailable |
| Comparator Or Baseline | TAK‑220 (1‑acetylpiperidin‑4‑yl): CCR5 binding IC₅₀ = 3.5 nM, membrane‑fusion IC₅₀ = 0.42 nM, HIV‑1 EC₅₀ = 1.1 nM [2]; Compound 11f (1‑acetylpiperidin‑4‑yl class): HIV‑1 EC₅₀ = 0.59 nM [1]; Maraviroc: CCR5 IC₅₀ = 25.43 nM (calcium mobilization) [3] |
| Quantified Difference | Not quantifiable for target compound; structural divergence is absolute (unique N‑cyclopropyl‑2‑oxopyrrolidine present in no comparator) |
| Conditions | Imamura 2005: HIV‑1 replication in human PBMC; Imamura 2006: CCR5 binding assay, membrane‑fusion assay, HIV‑1 PBMC replication [1][2] |
Why This Matters
The unique N‑substituent creates a distinct pharmacophore that is absent from all optimized CCR5 antagonist leads, meaning the target compound cannot be replaced by any commercially available analog for programs exploring this chemical space.
- [1] Imamura S, et al. Bioorg Med Chem. 2005;13(2):397-416. PMID: 15598561. View Source
- [2] Imamura S, et al. J Med Chem. 2006;49(9):2784-93. PMID: 16640339. View Source
- [3] Hu S, et al. Eur J Med Chem. 2014;71:259-66. PMID: 24394524. View Source
